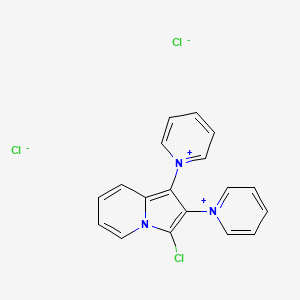
1,1'-(3-Chloroindolizine-1,2-diyl)di(pyridin-1-ium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3-Chloroindolizine-1,2-diyl)di(pyridin-1-ium) dichloride is a chemical compound that belongs to the class of indolizines.
Preparation Methods
The synthesis of 1,1’-(3-Chloroindolizine-1,2-diyl)di(pyridin-1-ium) dichloride can be achieved through several synthetic routes. One common method involves the cyclocondensation of pyridine derivatives with appropriate reagents under specific reaction conditions . For instance, the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide can yield indolizine derivatives . Industrial production methods may involve the use of transition metal-catalyzed reactions and oxidative coupling approaches to achieve higher yields and purity .
Chemical Reactions Analysis
1,1’-(3-Chloroindolizine-1,2-diyl)di(pyridin-1-ium) dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted indolizine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions . In biology and medicine, indolizine derivatives have shown potential as therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors . Additionally, in the industry, these compounds are used in the development of advanced materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 1,1’-(3-Chloroindolizine-1,2-diyl)di(pyridin-1-ium) dichloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,1’-(3-Chloroindolizine-1,2-diyl)di(pyridin-1-ium) dichloride can be compared with other indolizine derivatives such as 1,2-dimethyl-5-chloroindolizine and 2-aminoindolizine . These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity . The uniqueness of 1,1’-(3-Chloroindolizine-1,2-diyl)di(pyridin-1-ium) dichloride lies in its specific substitution pattern and the presence of the chloro group, which can influence its chemical and biological properties .
Properties
CAS No. |
86289-23-8 |
|---|---|
Molecular Formula |
C18H14Cl3N3 |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
3-chloro-1,2-di(pyridin-1-ium-1-yl)indolizine;dichloride |
InChI |
InChI=1S/C18H14ClN3.2ClH/c19-18-17(21-12-6-2-7-13-21)16(20-10-4-1-5-11-20)15-9-3-8-14-22(15)18;;/h1-14H;2*1H/q+2;;/p-2 |
InChI Key |
WDKNAVIYROOJSM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C3C=CC=CN3C(=C2[N+]4=CC=CC=C4)Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)
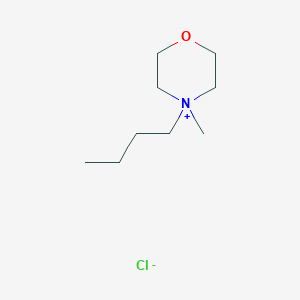
![5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B14404567.png)

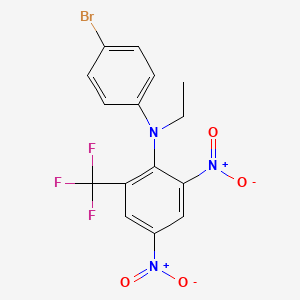
![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)
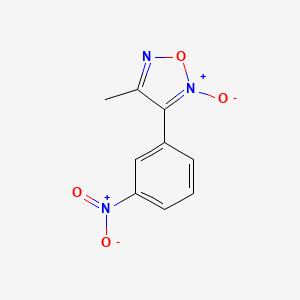
![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)
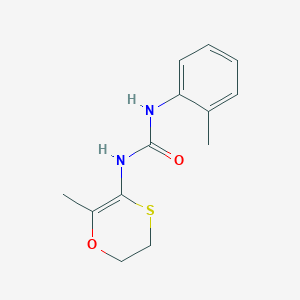
![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
